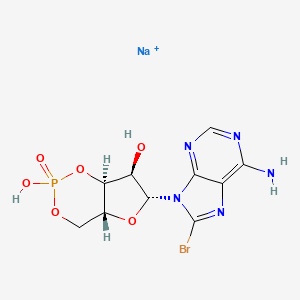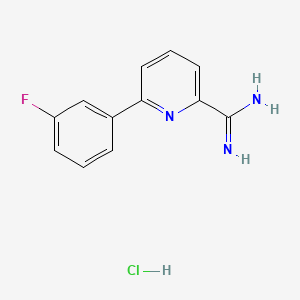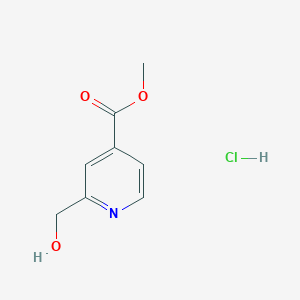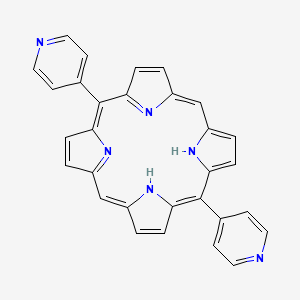amino]-2-propanol CAS No. 162150-54-1](/img/structure/B15073137.png)
(R)-1-[[(S)-2-Aminopropyl](benzyl)amino]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-[(S)-2-Aminopropylamino]-2-propanol is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound features a complex structure with both amine and alcohol functional groups, making it versatile for numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-Aminopropylamino]-2-propanol typically involves the regioselective ring-opening of epoxides with amines. This method is metal- and solvent-free, using acetic acid as a mediator to achieve high yields and excellent regioselectivity . Another approach involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of catalytic processes, such as the Sandmeyer reaction, allows for the substitution of aromatic amino groups via diazonium salts and subsequent displacement with nucleophiles . These methods ensure high purity and yield, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-[(S)-2-Aminopropylamino]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid for ring-opening reactions, hydrogen gas for reduction, and diazonium salts for substitution . Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the chiral centers.
Major Products Formed
Major products formed from these reactions include β-amino alcohols, ketones, aldehydes, and substituted amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-[(S)-2-Aminopropylamino]-2-propanol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for enantioselective synthesis and as a precursor for various pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable conjugates with proteins makes it useful for bioconjugation studies .
Medicine
Medically, ®-1-[(S)-2-Aminopropylamino]-2-propanol is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and receptors .
Industry
Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mécanisme D'action
The mechanism of action of ®-1-[(S)-2-Aminopropylamino]-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- (S)-1-[®-2-Aminopropylamino]-2-propanol
- ®-1-[(S)-2-Aminopropylamino]-2-propanol
- ®-1-[(S)-2-Aminopropylamino]-2-propanol .
Uniqueness
What sets ®-1-[(S)-2-Aminopropylamino]-2-propanol apart is its specific chiral configuration and the presence of both amine and alcohol functional groups. This unique structure allows for diverse chemical reactivity and broad applicability in various fields .
Propriétés
Numéro CAS |
162150-54-1 |
|---|---|
Formule moléculaire |
C13H22N2O |
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
(2R)-1-[[(2S)-2-aminopropyl]-benzylamino]propan-2-ol |
InChI |
InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3/t11-,12+/m0/s1 |
Clé InChI |
RSXGAEPLEHQTKS-NWDGAFQWSA-N |
SMILES isomérique |
C[C@@H](CN(CC1=CC=CC=C1)C[C@@H](C)O)N |
SMILES canonique |
CC(CN(CC1=CC=CC=C1)CC(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)





![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)

![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)

![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
